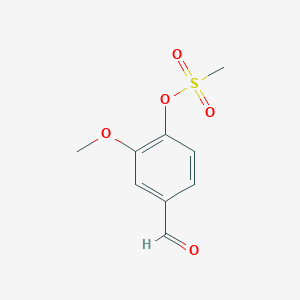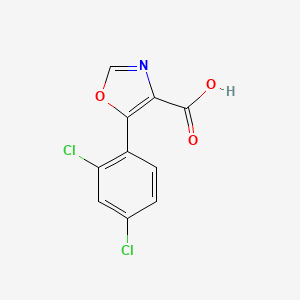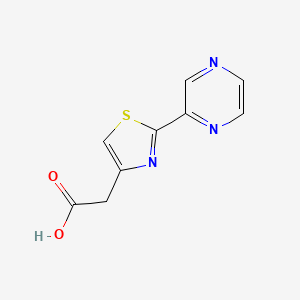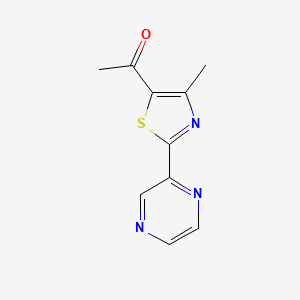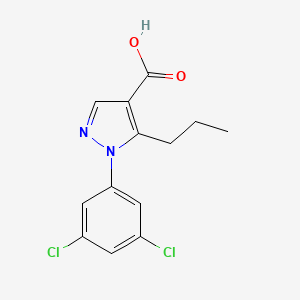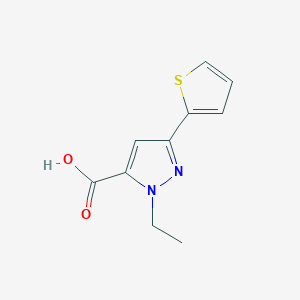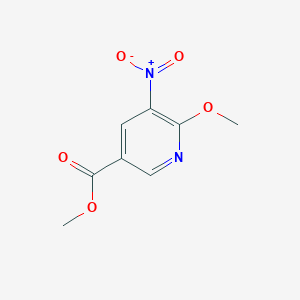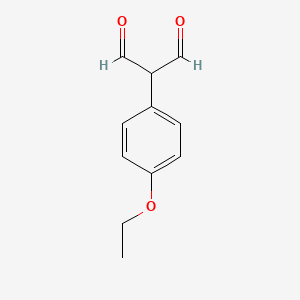
2-(4-Ethoxyphenyl)malondialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)malondialdehyde (2-EPM) is a compound of great interest to the scientific community due to its potential applications in a variety of fields. It is an aldehyde compound with an ethoxy group attached to the aromatic ring of the phenyl group. 2-EPM has been studied in various fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation and Protein Interaction
- Protein Cross-linking : Malondialdehyde (MDA) derivatives, including 2-(4-Ethoxyphenyl)malondialdehyde, have been identified to interact with proteins like bovine serum albumin, forming unique cross-links and histidine adducts. This interaction has implications in understanding diabetic complications and oxidative stress-related diseases (Slatter, Avery, & Bailey, 2004).
- Lipid Peroxidation Measurement : The compound is used in studies to measure lipid peroxidation in biological samples, including human lymphocytes. This is crucial for assessing oxidative damage and cellular stress (Siddique, Ara, & Afzal, 2012).
Analytical Chemistry
- Internal Standard in Analysis : Methyl malondialdehyde, a related compound, is used as an internal standard in malondialdehyde detection, highlighting the importance of these compounds in analytical chemistry (Cighetti, Allevi, Anastasia, Bortone, & Paroni, 2002).
- Lipid Oxidation in Foods : MDA, including its derivatives, are markers of lipid oxidation in food products. The understanding of their formation and interaction with food constituents is crucial for food quality and safety (Aubourg, 2007).
Biochemistry and Disease Research
- Role in Diabetes Mellitus : MDA plays a significant role in diabetes mellitus, interacting with proteins and phospholipids and affecting collagen in the cardiovascular system. This has implications for understanding diabetic complications and treatment strategies (Slatter, Bolton, & Bailey, 2000).
Food Chemistry
- Meat and Meat Products : The compound is used to study lipid peroxidation processes in meat and meat products, indicating its importance in understanding food quality and preservation (Reitznerová, Šuleková, Nagy, Marcinčák, Semjon, Čertík, & Klempová, 2017).
Environmental and Plant Studies
- Plant Stress Analysis : MDA concentration is used to analyze lipid peroxidation in plants, especially under stress conditions like cold acclimation, indicating its importance in environmental and agricultural research (Taulavuori, Hellström, Taulavuori, & Laine, 2001).
Synthesis and Structural Analysis
- Chemical Synthesis : It is also involved in the synthesis of various chemical compounds, highlighting its role in synthetic chemistry and material science (Zhou, Zhang, Zhang, Sheng, & Zhang, 2007).
Wirkmechanismus
While the specific mechanism of action for “2-(4-Ethoxyphenyl)malondialdehyde” is not provided, MDA, a related compound, is known to have antibacterial properties. The antibacterial mechanism of MDA was investigated via detecting the changes in membrane potential, lactate dehydrogenase (LDH), intracellular ATP, and extracellular Ca2+ and Mg2+ levels, as well as monitoring the integrity and morphology of cell membrane by microscopic imaging techniques .
Zukünftige Richtungen
While specific future directions for “2-(4-Ethoxyphenyl)malondialdehyde” are not provided, MDA, a related compound, has been used as a biomarker to measure oxidative stress in various biological samples in patients who are affected by a wide range of diseases . This suggests potential future research directions in understanding the role of MDA and related compounds in disease processes.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-8,10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVPEMMGDFYAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395201 |
Source


|
| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849021-19-8 |
Source


|
| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



